Butyl(1-phenylethyl)amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(1-phenylethyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-3-4-10-13-11(2)12-8-6-5-7-9-12;/h5-9,11,13H,3-4,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOINRBYNVKGJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for Butyl 1 Phenylethyl Amine Hydrochloride
Direct Synthesis Routes and Mechanistic Elucidation of Butyl(1-phenylethyl)amine Hydrochloride Formation
Direct synthesis routes to this compound typically involve the formation of the secondary amine followed by its conversion to the hydrochloride salt. These methods are often straightforward but may require careful optimization to control selectivity and purity.
Reductive Amination Strategies for N-Alkylation and Their Stereochemical Implications
Reductive amination is a widely used and versatile method for the synthesis of secondary amines. mdpi.com This reaction involves the condensation of a primary amine, in this case, 1-phenylethylamine (B125046), with an aldehyde, butanal, to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine, N-butyl-1-phenylethylamine.
The mechanism of reductive amination proceeds in two main steps. First, the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. The hemiaminal then dehydrates to form an imine (or Schiff base). In the second step, the imine is reduced to the corresponding amine using a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity and mild reaction conditions.
When a chiral amine such as (R)- or (S)-1-phenylethylamine is used as the starting material, the reductive amination of butanal will lead to the formation of a new chiral center if the product amine has two different substituents on the nitrogen atom. However, in the case of N-butyl-1-phenylethylamine, the nitrogen atom is not a stereocenter. The stereochemical implication of this reaction lies in the potential for diastereomer formation if the starting 1-phenylethylamine is racemic. The reaction of a racemic mixture of 1-phenylethylamine with butanal will produce a racemic mixture of N-butyl-1-phenylethylamine. If a single enantiomer of 1-phenylethylamine is used, the corresponding enantiomer of the product will be formed, preserving the stereochemical integrity of the original chiral center.
The diastereoselectivity of reductive amination can be influenced by the steric bulk of the reactants and the reaction conditions. For instance, the use of bulky reducing agents or chiral catalysts can induce a preference for the formation of one diastereomer over the other, although this is more relevant in cases where a new stereocenter is formed.
Table 1: Reductive Amination of 1-Phenylethylamine with Butanal
| Reactants | Reducing Agent | Solvent | Key Features | Stereochemical Outcome |
|---|---|---|---|---|
| 1-Phenylethylamine, Butanal | Sodium Borohydride (NaBH₄) | Methanol | Mild and effective for imine reduction. | Racemic product from racemic starting amine. |
| 1-Phenylethylamine, Butanal | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Selective for imines over carbonyls. | Enantiomerically pure product from enantiopure starting amine. |
| 1-Phenylethylamine, Butanal | H₂/Pd-C | Ethanol | Catalytic hydrogenation, clean reaction. | Preserves stereochemistry of the starting amine. |
Advanced Alkylation Approaches for Secondary Amine Construction
Direct N-alkylation of a primary amine with an alkyl halide is another common method for the synthesis of secondary amines. In the context of Butyl(1-phenylethyl)amine synthesis, this would involve the reaction of 1-phenylethylamine with a butyl halide, such as butyl bromide.
A significant challenge in direct alkylation is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. This occurs because the product secondary amine is often more nucleophilic than the starting primary amine. To circumvent this issue, several advanced alkylation strategies have been developed. These include the use of a large excess of the primary amine to favor mono-alkylation, or the use of specific reaction conditions and catalysts that promote the formation of the secondary amine.
Phase-transfer catalysis (PTC) is an advanced technique that can be employed for the selective N-alkylation of amines. austinpublishinggroup.com In this method, a phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the amine from the aqueous phase to the organic phase where the alkylating agent is present. This can lead to milder reaction conditions and improved selectivity for the desired secondary amine. The use of chiral phase-transfer catalysts can also introduce an element of stereocontrol in the alkylation process. phasetransfer.comresearchgate.net
Table 2: N-Alkylation of 1-Phenylethylamine with Butyl Bromide
| Reactants | Base | Solvent | Key Features | Potential Issues |
|---|---|---|---|---|
| 1-Phenylethylamine, Butyl Bromide | Potassium Carbonate (K₂CO₃) | Acetonitrile | Standard conditions for N-alkylation. | Overalkylation to tertiary amine. |
| 1-Phenylethylamine, Butyl Bromide | Triethylamine (Et₃N) | Dichloromethane | Organic base, good for sensitive substrates. | Formation of triethylammonium (B8662869) bromide salt. |
| 1-Phenylethylamine, Butyl Bromide | Sodium Hydroxide (NaOH) with Phase-Transfer Catalyst | Toluene/Water | Improved selectivity for mono-alkylation. | Requires careful selection of catalyst and conditions. |
Hydrochlorination Procedures for Amine Salt Formation and Purity Control
Once the N-butyl-1-phenylethylamine has been synthesized, it is converted to its hydrochloride salt. This is typically achieved by treating a solution of the free amine with hydrochloric acid. The resulting salt is often a crystalline solid, which can be easily isolated and purified.
The hydrochlorination step serves several important purposes. Firstly, the hydrochloride salt is generally more stable and less volatile than the free amine, making it easier to handle and store. Secondly, the formation of the salt provides an excellent opportunity for purification. Recrystallization of the crude hydrochloride salt from a suitable solvent can effectively remove impurities that may have been carried through from the synthesis step. nih.govresearchgate.netresearchgate.net The choice of solvent is critical for successful recrystallization, as it should dissolve the salt at elevated temperatures but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling. Common solvents for the recrystallization of amine hydrochlorides include ethanol, isopropanol, and mixtures of alcohols with ethers or esters. researchgate.net This purification by recrystallization is a powerful technique for achieving high purity of the final product. echemi.com
Enantioselective and Diastereoselective Synthetic Pathways via Chiral Precursors
For applications where a specific stereoisomer of this compound is required, enantioselective or diastereoselective synthetic methods must be employed. These strategies often rely on the use of chiral starting materials or chiral catalysts to control the stereochemical outcome of the reaction.
Asymmetric Catalysis in C-N Bond Formation for Enantiopure Amine Synthesis
Asymmetric catalysis offers a powerful alternative to the use of stoichiometric chiral auxiliaries for the synthesis of enantiopure amines. In this approach, a small amount of a chiral catalyst is used to control the stereochemistry of the reaction, leading to the formation of an enantiomerically enriched product from a prochiral substrate.
In the context of Butyl(1-phenylethyl)amine synthesis, asymmetric catalysis could be applied to the reductive amination of acetophenone (B1666503) with butylamine. researchgate.net Here, a prochiral ketone (acetophenone) and an achiral amine (butylamine) react in the presence of a chiral catalyst to produce an enantiomerically enriched 1-phenylethylamine derivative. A variety of chiral catalysts, often based on transition metals such as rhodium, iridium, or ruthenium complexed with chiral phosphine (B1218219) ligands, have been developed for asymmetric reductive amination. google.comresearchgate.net
Biocatalysis, using enzymes such as reductive aminases, is another rapidly developing area of asymmetric synthesis. nih.gov These enzymes can catalyze the reductive amination of ketones with high enantioselectivity under mild reaction conditions. By selecting the appropriate enzyme, it is possible to produce either the (R)- or (S)-enantiomer of the desired amine. researchgate.net
Table 3: Asymmetric Synthesis Approaches
| Strategy | Substrates | Catalyst/Reagent | Key Advantage | Example Reaction |
|---|---|---|---|---|
| Chiral Pool Synthesis | (R)-1-Phenylethylamine, Butanal | NaBH₄ | High enantiopurity from starting material. | Diastereoselective reductive amination. |
| Asymmetric Reductive Amination | Acetophenone, Butylamine | Chiral Rhodium-Phosphine Complex | Catalytic amount of chiral source. | Enantioselective C-N bond formation. |
| Biocatalysis | Acetophenone, Butylamine | Reductive Aminase (enzyme) | High enantioselectivity and mild conditions. | Enzymatic reductive amination. |
Chiral Auxiliary-Mediated Syntheses and Diastereoselective Control
The synthesis of enantiomerically pure Butyl(1-phenylethyl)amine relies fundamentally on the principles of asymmetric synthesis, where a chiral element is used to influence the stereochemical outcome of a reaction. In this context, the readily available and inexpensive enantiomers of 1-phenylethylamine (α-PEA) serve not just as the foundational backbone of the target molecule but also as the primary source of chirality. nih.govmdpi.com This approach is best described as a substrate-controlled synthesis, where the inherent chirality of the starting material dictates the chirality of the final product.
Two primary pathways are employed for the N-butylation of 1-phenylethylamine: reductive amination and direct N-alkylation.
Reductive Amination: This is a highly effective method for forming secondary amines. mdpi.com In this process, an enantiomerically pure starting material, such as (R)-1-phenylethylamine, is reacted with butanal (butyraldehyde). This condensation reaction forms a chiral imine intermediate. The subsequent in-situ reduction of this imine, typically with a hydride reducing agent like sodium borohydride or sodium triacetoxyborohydride (B8407120), yields the target N-butyl-(R)-1-phenylethylamine. The original stereocenter from the 1-phenylethylamine is retained throughout the reaction sequence, ensuring the product's enantiopurity. The stereochemical integrity is preserved because no bonds to the chiral carbon are broken or formed during the process.
Direct N-Alkylation: This method involves the reaction of an enantiopure 1-phenylethylamine with a butyl halide, such as 1-bromobutane. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. While synthetically direct, a significant challenge is preventing overalkylation, as the secondary amine product is often more nucleophilic than the primary amine starting material, leading to the formation of a tertiary amine byproduct. Strategies to achieve selective monoalkylation are therefore critical for process viability.
While the direct N-butylation of 1-phenylethylamine preserves the existing stereocenter, the true power of the 1-phenylethylamine group as a chiral auxiliary is demonstrated in more complex syntheses where it directs the formation of new stereocenters with high diastereoselectivity. For example, in the synthesis of tetrahydro-β-carboline derivatives, an (R)-1-phenylethylamine motif attached to the molecule was used to control the diastereoselective reduction of a nearby imine bond. researchgate.net The steric bulk of the phenylethyl group effectively shields one face of the imine, directing the hydride attack to the opposite face and resulting in the preferential formation of one diastereomer over the other.
The table below summarizes the diastereomeric outcomes for the reduction of an imine containing the (R)-1-phenylethylamine auxiliary with various modified borohydride reagents, illustrating the principle of diastereoselective control. researchgate.net
| Reducing Agent | Diastereomeric Ratio (d.r.) | Isolated Yield (%) |
|---|---|---|
| NaBH4 | 65:35 | 85 |
| NaBH(OAc)3 | 70:30 | 82 |
| NaBH(OCOCF3)3 | 80:20 | 65 |
| NaBH(OCOC2H5)3 | 75:25 | 71 |
This demonstrates how the chiral auxiliary influences the reaction's stereochemical pathway, a fundamental concept that underpins the synthesis of complex chiral molecules.
Process Optimization and Reaction Kinetics in this compound Synthesis
Optimizing the synthesis of this compound is crucial for achieving industrial feasibility, focusing on maximizing yield and purity while minimizing costs and reaction times. The kinetic profiles of the primary synthetic routes—reductive amination and N-alkylation—differ significantly, necessitating distinct optimization strategies.
Kinetics and Optimization of Reductive Amination:
The reductive amination process consists of two key kinetic stages:
Imine Formation: This is a reversible reaction between 1-phenylethylamine and butanal. The reaction rate and equilibrium position are highly sensitive to pH. Mildly acidic conditions are often required to catalyze the dehydration step, but strongly acidic conditions will protonate the amine, rendering it non-nucleophilic and halting the reaction. Continuous removal of water, for instance, by using a Dean-Stark apparatus or molecular sieves, is a common strategy to drive the equilibrium towards the imine product.
Imine Reduction: This step is typically irreversible and rate-determining. The kinetics depend on the concentration of the imine and the reducing agent. The choice of reducing agent is a critical optimization parameter; mild reagents like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the imine over the aldehyde and are effective under the slightly acidic conditions that favor imine formation.
Key parameters for process optimization in reductive amination include temperature, catalyst/reagent loading, and solvent choice. Higher temperatures can accelerate both imine formation and reduction but may also lead to side reactions. The solvent must be compatible with all reactants and reagents and can influence reaction rates.
Kinetics and Optimization of Direct N-Alkylation:
Direct N-alkylation with a butyl halide follows SN2 kinetics, with the rate being first order in both the amine and the alkyl halide concentration. The primary kinetic challenge is the competing second alkylation of the desired Butyl(1-phenylethyl)amine product.
Rate(mono-alkylation) = k1[1-phenylethylamine][butyl halide] Rate(di-alkylation) = k2[Butyl(1-phenylethyl)amine][butyl halide]
Since the secondary amine product is generally more nucleophilic than the primary amine, k2 is often greater than k1, leading to significant formation of the dialkylated byproduct. Process optimization focuses on manipulating reaction conditions to favor the first reaction over the second. Key strategies include:
Stoichiometry Control: Using a large excess of the primary amine (1-phenylethylamine) can increase the probability of the butyl halide reacting with the starting material rather than the product.
Controlled Reagent Addition: Slow, controlled addition of the butyl halide to the reaction mixture can keep its concentration low, minimizing the rate of the second alkylation.
Solvent and Temperature: Non-polar solvents can sometimes disfavor the second alkylation. Lowering the reaction temperature will decrease the rate of both reactions but can improve selectivity for mono-alkylation.
pH Control: A strategy involving the hydrobromide salt of the primary amine and a base allows for the selective deprotonation and reaction of the primary amine, while the newly formed secondary amine remains protonated and unreactive. nih.gov
The following table summarizes the key optimization parameters and their typical effects on the synthesis of secondary amines via these routes.
| Parameter | Effect on Reductive Amination | Effect on Direct N-Alkylation |
|---|---|---|
| Reactant Ratio | Near 1:1 stoichiometry is typical. | Large excess of primary amine favors mono-alkylation. |
| Temperature | Increases rate; may require optimization to avoid side reactions. | Increases rate but can decrease selectivity for mono-alkylation. |
| pH / Base | Mildly acidic (pH ~5-6) is optimal for imine formation. | Base is required to neutralize HX; choice of base can influence selectivity. |
| Solvent | Affects solubility and reaction rates (e.g., MeOH, CH2Cl2). | Can influence SN2 reaction rate and selectivity. |
| Water Removal | Crucial for driving imine formation equilibrium. | Not applicable. |
Finally, the work-up procedure, which involves isolation and purification of the final hydrochloride salt, is a critical step for optimization. This typically includes aqueous extraction to remove unreacted reagents and byproducts, followed by crystallization from a suitable solvent system to yield the final, high-purity this compound. Optimization of crystallization conditions, including solvent choice, temperature profile, and seeding, is essential for controlling crystal morphology and purity. nih.gov
Stereochemical Aspects and Enantiomeric Research of Butyl 1 Phenylethyl Amine Hydrochloride
Development of Advanced Enantiomeric Purity Assessment Methodologies
The accurate determination of enantiomeric purity is fundamental to the study and application of chiral compounds like Butyl(1-phenylethyl)amine hydrochloride. Research has focused on developing robust and sensitive methods capable of resolving and quantifying its enantiomers.
Chiral Chromatographic Methodologies (HPLC, GC) for Enantiomer Separation and Quantification
Chiral chromatography stands as the cornerstone for the separation of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been effectively employed for the analysis of phenylethylamine derivatives.
High-Performance Liquid Chromatography (HPLC): HPLC methods are widely used for their versatility and high resolution. The separation is typically achieved using chiral stationary phases (CSPs) that create a chiral environment, leading to differential interactions with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) gel support, are common. researchgate.net For instance, columns like Chiralpak® are frequently utilized. rsc.org The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol like isopropanol, along with acidic or basic additives, is crucial for optimizing separation. researchgate.netrsc.org A specific HPLC method for chiral phenylethylamine involves a crown ether derivative-coated silica gel column with a mobile phase of perchloric acid aqueous solution and acetonitrile. google.com
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | Chiralpak AD-H rsc.org | Crown Ether Derivative-Coated Silica google.com |
| Mobile Phase | Hexane/Isopropanol (80/20) rsc.org | Perchloric Acid (pH=1.0)/Acetonitrile (50/50) google.com |
| Flow Rate | 1.0 mL/min rsc.org | 0.4 mL/min google.com |
| Detection | UV at 230 nm rsc.org | UV at 210 nm google.com |
| Temperature | 25 °C rsc.org | 25 °C google.com |
Gas Chromatography (GC): GC offers high efficiency and sensitivity for the analysis of volatile compounds. However, primary and secondary amines like Butyl(1-phenylethyl)amine often require derivatization to improve their chromatographic properties and prevent peak tailing. nih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) or isopropyl isocyanate. nih.gov The separation of these derivatives is then performed on a capillary column coated with a chiral stationary phase, frequently based on cyclodextrin (B1172386) derivatives. gcms.cz The addition of derivatized cyclodextrin macromolecules to common stationary phases creates columns with the ability to separate enantiomers. gcms.cz
Advanced Spectroscopic Techniques for Stereochemical Assignment (e.g., VCD, ORD/CD)
While chromatography separates enantiomers, spectroscopic techniques are essential for assigning the absolute configuration (R or S) of a chiral molecule.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. ru.nlru.nl This technique is exceptionally sensitive to the detailed three-dimensional structure of a molecule, making it a powerful tool for determining absolute configuration. ru.nlchemrxiv.org The experimental VCD spectrum is compared with a spectrum predicted by quantum-chemical calculations for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. researchgate.net VCD is advantageous because it can provide detailed structural information in solution, as the signals are highly dependent on the spatial arrangement of atoms. ru.nl
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): ORD measures the change in optical rotation of a substance with the wavelength of light. wikipedia.org Circular Dichroism (CD) is the difference in the absorption of left- and right-circularly polarized light, particularly in the UV-Vis region. jasco-global.comlibretexts.org These chiroptical properties are closely related and can be used to characterize chiral molecules. The Cotton effect, an anomaly in the ORD curve within an absorption band, is particularly useful for structural analysis. amrita.edu The sign of the Cotton effect can provide information about the stereochemistry of the molecule near the chromophore. amrita.edu
Stereoselective Transformations and Chiral Induction Studies Involving this compound
The chiral nature of the 1-phenylethylamine (B125046) framework makes it a valuable component in asymmetric synthesis. It is frequently used as a chiral auxiliary, a removable group that directs the stereochemical outcome of a reaction. nih.govmdpi.com
Diastereoselective Reactions Utilizing this compound as a Chiral Inducer
When a chiral auxiliary like (R)-1-phenylethylamine is attached to a prochiral molecule, it creates a chiral substrate. researchgate.net Subsequent reactions on this substrate often proceed with a preference for one of several possible diastereomeric products. This diastereoselectivity arises from the steric and electronic influence of the chiral auxiliary, which favors attack of a reagent from one face of the molecule over the other. researchgate.net For example, the reduction of an imine moiety in a compound containing an (R)-1-phenylethylamine motif can lead to the formation of diastereomeric products with moderate to good stereoselectivity. researchgate.net These diastereomers, having different physical properties, can then be separated by standard techniques like column chromatography. researchgate.net This strategy has been applied to the synthesis of various chiral compounds, including piperidin-2-ones and tetrahydro-β-carboline derivatives. nih.govresearchgate.net
Enantioselective Processes and Dynamic Kinetic Resolution Strategies
Enantioselective processes aim to produce a single enantiomer of a chiral compound. One powerful strategy for resolving racemic amines is Dynamic Kinetic Resolution (DKR). DKR combines the enzymatic resolution of one enantiomer with the in-situ racemization of the slower-reacting enantiomer. beilstein-journals.orgnih.gov This allows for a theoretical yield of 100% for a single enantiomer, overcoming the 50% yield limit of traditional kinetic resolution. beilstein-journals.org
A widely studied system for the DKR of 1-phenylethylamine involves the use of the enzyme Candida antarctica lipase (B570770) B (CALB) for enantioselective acylation, coupled with a ruthenium-based racemization catalyst. beilstein-journals.orgnih.gov Various acyl donors, such as isopropyl acetate (B1210297) or alkyl methoxyacetates, can be used. beilstein-journals.org Research has focused on optimizing reaction parameters like catalyst loading, temperature, and solvent to achieve high yields and enantiomeric excess (ee). beilstein-journals.orgresearchgate.net
| Acyl Donor | Catalyst Loading (Ru-catalyst) | Enzyme | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Isopropyl Acetate | >2 mol % | CALB | Good | High |
| Alkyl Methoxyacetates | 1.25 mol % | CALB | Good | High |
Conformational Analysis and Stereoisomeric Stability Investigations in Solution and Solid State
The biological activity and chemical reactivity of a molecule are governed by its three-dimensional structure, or conformation. For flexible molecules like Butyl(1-phenylethyl)amine, multiple conformations may exist in equilibrium.
Conformational Analysis: Studies on related compounds, such as α-phenylethylamine (PEA) and its derivatives, have shown that several low-energy conformers can exist. researchgate.net These conformers differ primarily by rotation around single bonds, such as the C-N bond and the bond connecting the phenyl ring to the chiral center. The potential energy surface of PEA features multiple conformers connected by relatively low transition state barriers. researchgate.net Spectroscopic methods like VCD, combined with computational chemistry, are powerful tools for studying these conformational landscapes in solution and even in cryogenic matrices. researchgate.net
Solid-State Investigations: In the solid state, molecules adopt a more rigid conformation within a crystal lattice. X-ray crystallography is the definitive method for determining solid-state structures. Studies on N-[(1S)-1-phenylethyl]benzamide, a related amide, have revealed conformational polymorphism, where the same molecule crystallizes into different crystal structures (polymorphs) with distinct molecular conformations. nih.gov In this case, the polymorphism was triggered by rotations of the phenyl rings, which in turn altered the packing of the molecules in the crystal. nih.gov All observed forms were stabilized by intermolecular N—H⋯O hydrogen bonds, forming infinite chains. nih.gov Such studies provide critical insight into the intermolecular forces and conformational preferences that dictate the solid-state structure and stability of these chiral amines and their derivatives.
Chemical Reactivity and Transformation Pathways of Butyl 1 Phenylethyl Amine Hydrochloride
Nucleophilic Reactivity of the Amine Moiety in Complex Transformations
The nitrogen atom in Butyl(1-phenylethyl)amine possesses a lone pair of electrons, rendering it nucleophilic. chemguide.co.uk This inherent nucleophilicity is the basis for many of its characteristic reactions. As a secondary amine, its reactivity is generally greater than that of primary amines due to the electron-donating effect of the alkyl groups, though steric hindrance can sometimes play a role. masterorganicchemistry.com
Acylation, Sulfonylation, and Alkylation Reactions for Functionalization
The nucleophilic nitrogen of Butyl(1-phenylethyl)amine readily attacks electrophilic carbons, leading to the formation of new carbon-nitrogen bonds. This reactivity is harnessed in several key functionalization reactions:
Acylation: In the presence of acyl chlorides or acid anhydrides, Butyl(1-phenylethyl)amine undergoes acylation to form N-acylated products. For example, the reaction with ethanoyl chloride results in the formation of an N-alkylethanamide. chemguide.co.uk These reactions are often vigorous and proceed readily. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).
Sulfonylation: Similar to acylation, sulfonylation involves the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to yield a sulfonamide. This reaction is a common method for the protection of amines or for the introduction of a sulfonyl group for further synthetic manipulations.
Alkylation: Butyl(1-phenylethyl)amine can be further alkylated by reacting with alkyl halides. msu.edu This reaction proceeds via a nucleophilic substitution mechanism (SN2), where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. msu.edulibretexts.org This process can lead to the formation of a tertiary amine. chemguide.co.uk It is important to note that over-alkylation can occur, potentially leading to the formation of a quaternary ammonium (B1175870) salt if the resulting tertiary amine reacts further. chemguide.co.uk
Table 1: Functionalization Reactions of the Amine Moiety
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Ethanoyl chloride | N-acyl-N-butyl(1-phenylethyl)amine |
| Sulfonylation | p-Toluenesulfonyl chloride | N-sulfonyl-N-butyl(1-phenylethyl)amine |
| Alkylation | Methyl iodide | N-butyl-N-methyl(1-phenylethyl)amine (tertiary amine) |
Formation of Imine and Schiff Base Derivatives as Synthetic Intermediates
While primary amines react with aldehydes and ketones to form imines, secondary amines like Butyl(1-phenylethyl)amine react to form enamines. youtube.comlibretexts.org However, the related phenylethylamine structure is a common precursor for the synthesis of imines, also known as Schiff bases. researchgate.neteurjchem.comnucleos.com These reactions are typically acid-catalyzed and involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlumenlearning.comoperachem.comyoutube.com
The formation of imines from primary phenylethylamine derivatives is a reversible process, and the equilibrium can often be driven towards the product by removing water as it is formed, for instance, by using a Dean-Stark apparatus. operachem.com These imine and Schiff base derivatives are valuable synthetic intermediates that can undergo a variety of further transformations, including reduction to form new amines or reaction with nucleophiles. A study reported the condensation of phenylethylamine with 2-hydroxy naphthaldehyde to yield a Schiff base derivative in good yield. researchgate.neteurjchem.com
Reactions Involving the Phenylethyl Moiety and Aromatic System
The phenylethyl portion of Butyl(1-phenylethyl)amine hydrochloride also provides avenues for chemical modification, specifically through reactions on the aromatic phenyl ring and the ethyl side-chain. wikipedia.org
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl group of Butyl(1-phenylethyl)amine is susceptible to electrophilic aromatic substitution reactions. The alkylamine substituent is an activating group and directs incoming electrophiles to the ortho and para positions of the phenyl ring. Common electrophilic aromatic substitution reactions include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO2) group onto the phenyl ring.
Halogenation: Reaction with halogens (e.g., Br2) in the presence of a Lewis acid catalyst can introduce a halogen atom onto the ring.
Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl3), can introduce alkyl or acyl groups, respectively, onto the phenyl ring.
The specific conditions for these reactions must be carefully controlled to avoid side reactions, such as oxidation of the amine group. Protection of the amine functionality may be necessary prior to carrying out these transformations.
Side-Chain Functionalization and Modification Strategies
The ethyl side-chain of the phenylethyl moiety also offers opportunities for functionalization. While direct functionalization of the saturated alkyl chain can be challenging, strategies involving the broader class of phenethylamines have been explored. For instance, modifications to the ethyl backbone can be achieved through more complex synthetic routes that build the phenethylamine (B48288) skeleton with pre-installed functional groups. acs.org The development of catalytic methods for the arylation of aliphatic aziridines represents a modern approach to access β-phenethylamines with diverse substitutions on the ethyl backbone. acs.org
Mechanistic Investigations of Degradation Pathways Under Controlled Research Conditions (e.g., Photochemical, Thermal, Acid-Catalyzed)
The stability of this compound under various conditions is a key consideration in its handling and application. Degradation can occur through several pathways, including photochemical, thermal, and acid-catalyzed processes.
Photochemical Degradation: While specific studies on the photochemical degradation of this compound are not prevalent, related phenylethylamine structures can be susceptible to photochemical reactions, particularly in the presence of photosensitizers. These reactions could involve cleavage of the C-N bond or reactions involving the aromatic ring.
Thermal Degradation: The thermal decomposition of amine-containing polymers, such as polymethacrylates with amine side groups, has been studied. cnrs.fr In some cases, thermal degradation proceeds via cleavage of the ester linkage, generating volatile tertiary amines. cnrs.fr For simpler amines, thermal decomposition at high temperatures can lead to fragmentation and the formation of a complex mixture of products. The thermal degradation of poly(n-butyl acrylate) has been shown to occur in two steps at temperatures between 200°C and 450°C. researchgate.net
Acid-Catalyzed Degradation: In strongly acidic conditions and at elevated temperatures, degradation can occur. For phenylethylamine itself, a major metabolic degradation pathway involves oxidative deamination catalyzed by monoamine oxidase, which converts it to phenylacetaldehyde. iiarjournals.orgnih.gov This aldehyde is then further oxidized to phenylacetic acid. iiarjournals.orgnih.govnih.gov While this is a biological pathway, it provides insight into the potential for oxidative degradation of the amine moiety under certain chemical conditions. Studies on the degradation of organotin compounds have shown that the degradation pathways are influenced by the degree of substitution. nih.gov
Table 2: Degradation Pathways of Related Amine Structures
| Degradation Type | Condition | Potential Products |
|---|---|---|
| Photochemical | UV light | Bond cleavage products |
| Thermal | High temperature | Fragmentation products, volatile amines |
| Oxidative (Metabolic) | Monoamine oxidase | Phenylacetaldehyde, Phenylacetic acid |
Role of Butyl 1 Phenylethyl Amine Hydrochloride As a Synthetic Intermediate and Building Block in Organic Chemistry Research
Precursor in the Synthesis of Nitrogen-Containing Heterocycles and Complex Scaffolds
The chemical reactivity of the amine group in the 1-phenylethylamine (B125046) framework allows for its incorporation into a wide array of nitrogen-containing cyclic structures. These heterocyclic compounds are of significant interest as they form the core of numerous biologically active natural products and pharmaceuticals. mdpi.comnih.gov Stereoselective cyclization reactions, often representing the key steps in the synthesis of natural products, frequently employ 1-phenylethylamine and its derivatives as chiral auxiliaries to guide the formation of specific stereoisomers. nih.gov
The 1-phenylethylamine scaffold is instrumental in the diastereoselective synthesis of various heterocyclic compounds, including those with indole, quinoline, pyrrolidine, and piperidine (B6355638) cores. nih.govmdpi.com These reactions leverage the chiral nature of PEA to direct the formation of enantiomerically enriched products.
Indole Derivatives: Chiral auxiliaries containing the 1-phenylethylamine structure have been successfully used in the synthesis of 3-substituted-3-hydroxy-2-oxindoles. mdpi.com These compounds are valuable intermediates for producing furoindolines and pyrroloindole-based natural products. mdpi.com For instance, an acetate (B1210297) aldol (B89426) reaction utilizing a chiral imidazolidin-2-one derived from PEA with N-substituted isatin (B1672199) yields the corresponding adducts with high diastereoselectivity. mdpi.com
Quinoline Derivatives: Chiral ligands that incorporate the 1-phenylethylamine moiety have been developed for use in the asymmetric hydrogenation of quinolines. nih.gov Specifically, modular ligands featuring chiral PEA and phosphine-phosphoramidite fragments are effective in the iridium-catalyzed hydrogenation of 3-alkyl-2-arylquinolines, producing the desired tetrahydroquinolines with high enantioselectivity (up to 94% ee). nih.gov
Pyrrolidine Derivatives: Natural pyrrolizidine (B1209537) alkaloids, which are characterized by two fused five-membered rings with a nitrogen atom at the bridgehead, have been synthesized using strategies involving the 1-phenylethylamine group. mdpi.com
Piperidine Derivatives: The 1-phenylethylamine group can serve as a chiral auxiliary to guide the stereoselective synthesis of piperidine derivatives. acs.org Although the use of the 1-phenylethyl group can lead to moderate asymmetric induction, the resulting diastereoisomers are often easily separable, providing a straightforward route to optically pure substituted pipecolic acid derivatives. acs.org
Table 1: Examples of Heterocycle Synthesis Utilizing the 1-Phenylethylamine (PEA) Moiety
| Heterocycle Class | Synthetic Method | Role of PEA Moiety | Catalyst/Reagents | Outcome |
|---|---|---|---|---|
| Indoles (Oxindoles) | Acetate Aldol Reaction | Chiral Auxiliary | Chiral imidazolidin-2-one, N-substituted isatin | High yield and diastereoselectivity mdpi.com |
| Quinolines (Tetrahydroquinolines) | Asymmetric Hydrogenation | Chiral Ligand Fragment | Iridium catalyst with PEA-based phosphoramidite (B1245037) ligand | High yield and up to 94% enantiomeric excess nih.gov |
| Piperidines (Pipecolic Acid Derivatives) | Asymmetric Synthesis | Chiral Auxiliary | Not specified | Moderate asymmetric induction, easily separable diastereoisomers acs.org |
The 1-phenylethylamine framework is also valuable in the context of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. A notable application is in the photocatalytic asymmetric hydroaminoalkylation to produce enantioenriched α-trialkyl-α-tertiary amines. acs.org In these processes, a chiral amine can act as a catalytic reagent to control stereochemistry. acs.org For example, while some chiral amines showed limited diastereoselectivity, the screening of different catalysts identified that commercially available (+)-1-(1-naphthyl)ethylamine could effectively control the stereochemistry at the γ-amino center in a multicomponent system. acs.org
Chiral Auxiliary or Ligand in Asymmetric Catalysis
One of the most significant applications of the 1-phenylethylamine scaffold is in asymmetric catalysis, where it functions either as a covalently bonded chiral auxiliary or as a key component of a chiral ligand that coordinates to a metal center. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. tcichemicals.com
Chiral ligands containing the 1-phenylethylamine moiety are widely used in transition-metal-catalyzed reactions to achieve high levels of enantioselectivity. mdpi.com These ligands coordinate to metals such as rhodium, palladium, iridium, and copper, creating a chiral environment around the catalytic center that directs the approach of the substrate. nih.govresearchgate.netnih.gov
Aminophosphine (B1255530) Ligands: Chiral aminophosphine ligands have been synthesized from enantiopure 1-phenylethylamine building blocks. researchgate.net These bidentate ligands have shown potential in rhodium-catalyzed hydroformylation reactions, achieving high regioselectivity and enantiomeric excesses up to 51%. researchgate.net
Phosphoramidite Ligands: A large family of modular phosphoramidite ligands has been developed from 1-phenylethylamine. nih.govnih.gov These are particularly effective in copper-catalyzed asymmetric conjugate additions and iridium-catalyzed hydrogenations, demonstrating the broad applicability of the PEA scaffold in ligand design. nih.govnih.gov
Ligands for C-H Functionalization: The development of ligands for the enantioselective functionalization of C-H bonds is a major area of research. mdpi.com While many types of chiral ligands exist, those derived from readily available chiral sources like 1-phenylethylamine are highly valuable for creating complex, bioactive molecules from simple starting materials. mdpi.com
Table 2: Metal-Catalyzed Reactions Using 1-Phenylethylamine (PEA)-Derived Ligands
| Reaction Type | Metal | Ligand Type | Substrate Example | Result |
|---|---|---|---|---|
| Hydroformylation | Rhodium | Aminophosphine | Styrene, Vinyl acetate | High regioselectivity, up to 51% ee researchgate.net |
| Hydrogenation | Iridium | Phosphine-Phosphoramidite | 3-Alkyl-2-arylquinolines | Up to 94% ee nih.gov |
| Conjugate Addition | Copper | Phosphoramidite | Enones | High enantioselectivity nih.gov |
| Friedel–Crafts Alkylation | Copper | Bis(oxazolinyl)thiophene | Indole, β-nitroolefins | Up to 81% ee nih.gov |
Beyond metal catalysis, the 1-phenylethylamine structure is a key building block for organocatalysts and a substrate in biocatalytic processes.
Organocatalysis: Effective modular chiral organocatalysts have been constructed using 1-phenylethylamine fragments. nih.gov These catalysts operate without a metal center and are used in important synthetic reactions. The development of organocatalysts based on the unique properties of specific functional groups, often attached to a chiral scaffold like PEA, is a growing field in asymmetric synthesis. yale.edu
Biocatalysis: In enzymatic reactions, chiral amines are often required as substrates or resolving agents. In a key step for the synthesis of (R)-ramatroban, a compound developed for treating allergic rhinitis, (R)-α-phenylethylamine serves as the amine donor in a transformation catalyzed by an ω-transaminase. nih.gov The use of (R)-α-PEA in this biocatalytic step was crucial for obtaining the desired enantiopure product without the formation of unwanted side products that occurred with other amine donors. nih.gov
Scaffold for the Development of Novel Molecular Architectures with Research Utility
The inherent chirality, commercial availability, and chemical versatility of 1-phenylethylamine make it a privileged scaffold for the development of new molecular structures with potential applications in various fields of chemical research. nih.gov It serves as a foundational chiral building block, enabling divergent asymmetric synthesis where multiple, structurally distinct chiral products can be accessed from a common intermediate. nih.govnih.gov
Researchers utilize the 1-phenylethylamine framework to construct not only catalysts and intermediates for pharmaceuticals but also novel materials and molecular probes. For example, it has been used to create chiral derivatizing agents for determining the enantiomeric excess of other molecules via NMR spectroscopy. nih.gov The ability to readily modify the amine and phenyl ring allows for systematic structural variations, facilitating the exploration of structure-activity relationships and the optimization of molecular function. This adaptability ensures that the 1-phenylethylamine scaffold will continue to be a valuable tool for chemists designing the next generation of complex molecules. nih.gov
Computational and Theoretical Studies of Butyl 1 Phenylethyl Amine Hydrochloride
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties and energetic landscape of a molecule. For Butyl(1-phenylethyl)amine hydrochloride, these calculations would reveal insights into its stability, reactivity, and intramolecular interactions.
Frontier Molecular Orbital Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's propensity to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, the HOMO would likely be localized on the phenyl ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO would be distributed across the aromatic system, suggesting where nucleophilic interactions might occur. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. DFT calculations, such as those performed on similar chiral ionic liquids derived from (S)-1-phenylethylamine, are used to determine these values. nih.govresearchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This data is illustrative, based on typical values for similar phenylethylamine derivatives, as specific experimental or calculated values for the target compound are not available in the literature.)
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 | Indicates electron-donating capability |
| LUMO Energy | ~ -1.0 | Indicates electron-accepting capability |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule governs its electrostatic interactions. An electrostatic potential (ESP) map visually represents the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. americanelements.com
In this compound, the protonated amine group would be the most prominent region of positive electrostatic potential, making it a key site for interacting with anionic species. The phenyl ring would exhibit a negative potential above and below the plane of the ring due to its π-electron system. The butyl group, being a nonpolar alkyl chain, would show a relatively neutral potential. This mapping is crucial for understanding how the molecule interacts with solvents, receptors, or other molecules. researchgate.net
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum calculations examine static structures, molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of behavior.
MD simulations of this compound would reveal its conformational landscape—the various shapes the molecule can adopt through bond rotations. Studies on the parent compound, 2-phenylethylamine, have shown that the orientation of the ethylamine (B1201723) side chain relative to the phenyl ring is a key determinant of its conformational energy. nih.govresearchgate.net For the butyl derivative, additional rotational freedom in the butyl chain would lead to a more complex landscape. The most stable conformers would be identified by analyzing the potential energy surface. cas.cz
Investigation of Solvent Effects on Molecular Conformation
The surrounding solvent can significantly influence a molecule's preferred conformation. nih.gov MD simulations are ideal for studying these effects. For instance, in a polar solvent like water, the hydrochloride salt would be solvated, with water molecules forming hydrogen bonds with the ammonium (B1175870) group and interacting with the chloride ion. These interactions would stabilize conformations where the charged group is exposed to the solvent. In a nonpolar solvent, intramolecular interactions, such as a potential weak interaction between the ammonium group and the π-electrons of the phenyl ring, might be favored. researchgate.net
Studies of Intermolecular Interactions and Self-Assembly Propensities
At higher concentrations, molecules can interact to form larger, ordered structures through a process called self-assembly. These interactions are driven by non-covalent forces like hydrogen bonding, π-π stacking, and van der Waals forces.
Computational studies can predict the likelihood and geometry of self-assembly. mdpi.com For this compound, the protonated amine and the chloride ion could form a network of hydrogen bonds. Furthermore, the phenyl rings of adjacent molecules could stack on top of each other (π-π stacking), a common interaction in aromatic compounds. nih.govrsc.org The butyl chains would likely engage in weaker van der Waals interactions. MD simulations can model these aggregation processes, predicting whether the molecules would form structures like micelles, bilayers, or fibrous aggregates.
Prediction of Reaction Pathways and Transition States via Computational Methods
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction pathway can be constructed.
For this compound, a relevant reaction to study would be its formation, for example, via the N-alkylation of 1-phenylethylamine (B125046) with a butyl halide or alcohol. nih.govbath.ac.uk Computational methods could be used to:
Model the approach of the reactants.
Identify the structure of the transition state—the highest energy point along the reaction coordinate.
Calculate the activation energy, which determines the reaction rate.
Compare different possible pathways to determine the most favorable one.
Studies on similar reactions, such as the N-dealkylation of amines or the synthesis of phenylethylamine derivatives, have successfully used these methods to understand mechanistic details that are difficult to probe experimentally. nih.govmdpi.com
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-phenylethylamine |
| (S)-1-phenylethylamine |
| 2-phenylethylamine |
| Butyl halide |
| Chloride |
Advanced Analytical Methodologies and Spectroscopic Investigations Beyond Basic Identification
Development of Novel Chromatographic Separation and Characterization Techniques
The separation and characterization of Butyl(1-phenylethyl)amine hydrochloride, particularly its stereoisomers, rely on the development of highly specialized chromatographic techniques. These methods are essential for analyzing the compound within complex mixtures and for mechanistic studies.
The resolution of enantiomers of chiral amines like Butyl(1-phenylethyl)amine is a critical analytical challenge. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been successfully employed for this purpose, often requiring derivatization or specialized chiral stationary phases (CSPs).
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers based on their differential interactions with a chiral stationary phase. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the separation of racemic compounds, including amines. nih.govresearchgate.net The selection of the appropriate CSP and mobile phase is crucial for achieving successful separation. nih.gov For instance, a method for separating phenylethylamine enantiomers utilizes a crown ether derivative-coated silica (B1680970) gel column with a mobile phase of perchloric acid aqueous solution and acetonitrile. google.com The addition of acidic modifiers to the mobile phase, such as methanesulfonic acid (MSA) or ethanesulfonic acid (ESA), can have a dramatic beneficial effect on the chiral separation of basic compounds on polysaccharide CSPs. researchgate.net This is thought to occur through a combination of ion-pair formation in the mobile phase and enhanced binding with the CSP due to a localized decrease in pH. researchgate.net
Interactive Table: Example HPLC Conditions for Chiral Amine Separation
| Parameter | Condition | Reference |
|---|---|---|
| Column | Crown ether derivative-coated silica gel (5 µm) | google.com |
| Mobile Phase | Perchloric acid solution (pH=1.0) / Acetonitrile (50:50 v/v) | google.com |
| Flow Rate | 0.4 mL/min | google.com |
| Detection | UV at 210 nm | google.com |
| Column Temperature | 25 °C | google.com |
Chiral Gas Chromatography (GC): For volatile amines or those that can be made volatile through derivatization, chiral GC offers excellent resolution. The enantiomers of 1-phenylethylamine (B125046), for example, can be separated after derivatization with N-chloroacetyl chloride. The resulting N-chloroacetyl derivatives are then analyzed on a chiral GC column, such as Astec® CHIRALDEX™ B-PM. This method demonstrates shorter retention times and higher selectivity compared to using the N-acetyl derivative.
Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for the analysis of complex mixtures and for probing reaction mechanisms.
GC-MS and LC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are workhorse methods for the sensitive and selective detection of amines. nih.govusgs.gov While GC-MS often requires a derivatization step for non-volatile amines, LC-MS/MS can frequently analyze them directly. nih.gov These techniques are used to identify and quantify trace levels of aromatic amines and their derivatives in various matrices. researchgate.netnih.gov The coupling of LC with MS allows for the analysis of compounds in complex biological or environmental samples with high sensitivity and selectivity. researchgate.netusgs.gov
LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful, albeit less common, technique that provides detailed structural information on separated compounds. By directly coupling an HPLC system to an NMR spectrometer, it is possible to acquire NMR spectra of individual components as they elute from the column. This is particularly valuable for the unambiguous identification of unknown derivatives or metabolites of Butyl(1-phenylethyl)amine in a mixture, providing direct structural elucidation without the need for prior isolation.
Advanced Spectroscopic Characterization for Structural Elucidation of Derivatives
Beyond simple identification, advanced spectroscopic methods are employed to determine the precise three-dimensional structure of Butyl(1-phenylethyl)amine derivatives and to trace their formation pathways.
While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental structural information, multi-dimensional NMR techniques are essential for elucidating the structures of complex derivatives. rsc.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. nih.gov When combined with stable isotope labeling, HRMS becomes a powerful tool for tracing metabolic or chemical reaction pathways. nih.govwashington.edu
In a typical experiment, a precursor molecule is synthesized with a "heavy" isotope, such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), at a specific position. washington.edunih.gov The labeled Butyl(1-phenylethyl)amine could then be subjected to a reaction or biological system. By analyzing the products with HRMS, the exact location and incorporation of the isotopic label can be tracked, revealing the step-by-step mechanism of a transformation. For instance, H/D exchange studies on (S)-1-phenylethylamine have been conducted using D₂O, with the level of deuterium incorporation analyzed by ²H NMR and mass spectrometry. doi.org This approach can elucidate which hydrogen atoms in the molecule are susceptible to exchange, providing insight into reaction mechanisms. doi.org
Interactive Table: Common Isotopes in Labeling Studies
| Isotope Pair | Typical Application | Detection Method | Reference |
|---|---|---|---|
| ¹H / ²H (Deuterium) | Tracing H/D exchange, mechanistic studies | NMR, Mass Spectrometry | doi.org |
| ¹²C / ¹³C | Quantitative proteomics (SILAC), metabolic tracing | High-Resolution Mass Spectrometry | washington.edunih.gov |
| ¹⁴N / ¹⁵N | Quantitative proteomics (SILAC) | High-Resolution Mass Spectrometry | washington.edunih.gov |
| ¹⁶O / ¹⁸O | Studying enzymatic reactions, protein turnover | Mass Spectrometry | nih.gov |
Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy are techniques that probe the vibrational modes of a molecule. nih.gov While routinely used for identifying functional groups, advanced analysis involves a detailed interpretation of the entire vibrational spectrum. This is often accomplished by comparing the experimental spectra with theoretical spectra calculated using computational methods like Density Functional Theory (DFT). nih.gov
For this compound, such an analysis would involve:
Recording high-resolution FT-IR and FT-Raman spectra of the compound.
Creating a computational model of the molecule and calculating its theoretical vibrational frequencies and intensities using DFT.
Assigning each observed vibrational band to a specific molecular motion (e.g., C-H stretch, N-H bend, phenyl ring deformation) based on the theoretical calculations, a process known as Potential Energy Distribution (PED) analysis. nih.gov
This detailed vibrational analysis provides deep insights into the molecule's bonding, structure, and intramolecular forces. nih.gov
Future Research Directions and Emerging Paradigms in Butyl 1 Phenylethyl Amine Hydrochloride Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Research
No specific studies detailing the integration of Butyl(1-phenylethyl)amine hydrochloride synthesis or application within flow chemistry reactors or automated synthesis platforms have been found. While flow chemistry is a powerful tool for handling hazardous reagents and scaling up reactions, its specific application to this compound has not been documented in the literature.
Exploration in Supramolecular Chemistry and Non-Covalent Interactions for Materials Research
There is no available research on the use of this compound as a component in supramolecular assemblies or studies focused on its non-covalent interactions for materials science applications.
Computational Chemistry-Driven Design and Optimization of Novel Scaffolds and Research Tools
No computational studies, such as density functional theory (DFT) calculations, molecular dynamics simulations, or other in silico modeling focused on the structure, properties, or interactions of this compound, are available. The design and optimization of novel scaffolds based on this compound have not been a subject of published computational research.
Due to the absence of specific data for each of the requested sections, the generation of the article as per the user's stringent and specific instructions is not feasible.
Q & A
Basic: How can researchers optimize the synthesis of Butyl(1-phenylethyl)amine hydrochloride to improve yield and purity?
Answer:
Synthetic optimization requires careful control of reaction parameters. For chiral amines like this compound, enantioselective synthesis often employs sterically bulky ligands (e.g., bis(1-phenylethyl)amine derivatives) to enhance stereochemical control . Key steps include:
- Reagent selection : Use chiral auxiliaries or catalysts to direct stereochemistry.
- Temperature control : Maintain low temperatures (e.g., 0–5°C) during critical steps to minimize racemization.
- Purification : Employ silica gel chromatography with polar eluents (e.g., methanol/dichloromethane) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
- Characterization : Confirm purity via NMR (e.g., H/C) and HPLC with chiral columns .
Basic: What analytical techniques are most reliable for characterizing this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : H and C NMR can confirm the presence of the butyl chain, aromatic protons, and amine hydrochloride moiety. Chemical shifts for NH protons typically appear at δ 8–10 ppm in DO .
- Chiral HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers and verify optical purity (>98% ee) .
- Mass spectrometry (MS) : ESI-MS in positive ion mode should show [M+H] and [M+Cl] adducts.
- Elemental analysis : Validate empirical formula (e.g., CHClN) with ≤0.3% deviation .
Advanced: How can computational modeling elucidate the enantioselectivity of this compound in catalytic systems?
Answer:
Density functional theory (DFT) and molecular mechanics simulations are critical:
- Transition state analysis : Model steric interactions between the compound’s phenylethyl groups and catalyst moieties (e.g., BINOL derivatives) to identify enantioselectivity drivers .
- Conformational sampling : Use software like Gaussian or ORCA to calculate energy barriers for competing stereochemical pathways.
- Key findings : The compound’s butyl chain and phenyl groups create steric bulk that stabilizes one transition state over another, often increasing enantiomeric excess (ee) by 10–15% in Au(I)-catalyzed reactions .
Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Answer:
Contradictions often arise from impurities, tautomerism, or dynamic processes. Mitigation strategies include:
- Sample preparation : Ensure thorough drying to eliminate residual solvents (e.g., DMSO-d peaks at δ 2.5 ppm).
- Variable-temperature NMR : Detect conformational exchanges (e.g., amine inversion) by acquiring spectra at 25°C and −40°C .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously.
- Cross-validation : Compare with X-ray crystallography data (if available) or computational NMR predictions .
Advanced: What experimental designs are recommended to study the compound’s stability under physiological conditions?
Answer:
- pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS; hydrochloride salts are typically stable at pH <7 but hydrolyze in alkaline conditions .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (T >200°C indicates thermal robustness) .
- Light exposure tests : Use UV-Vis spectroscopy to assess photodegradation; aromatic amines may require amber vials for storage .
Advanced: How can researchers resolve low enantiomeric excess (ee) in asymmetric syntheses using this compound?
Answer:
- Ligand screening : Test phosphoramidite or BINOL-based ligands to enhance steric and electronic complementarity with the substrate .
- Additive optimization : Introduce achiral additives (e.g., Mg(OTf)) to stabilize transition states.
- Kinetic resolution : Use chiral stationary phases (CSPs) in preparative HPLC to separate enantiomers post-synthesis .
- Mechanistic probes : Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps affecting ee .
Basic: What are the best practices for storing this compound to ensure long-term stability?
Answer:
- Conditions : Store in airtight containers under inert gas (N/Ar) at 2–8°C. Avoid humidity to prevent deliquescence .
- Solubility notes : The compound is hygroscopic; pre-dry vials before storage and use desiccants like silica gel.
- Stability monitoring : Perform periodic HPLC checks (every 6 months) to detect decomposition .
Advanced: How can researchers validate the compound’s role in enzyme inhibition studies?
Answer:
- Enzyme assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition constants (K) in real time .
- Docking simulations : Perform molecular docking (AutoDock Vina) to predict binding modes with target enzymes (e.g., proteases or kinases).
- Control experiments : Compare activity against scrambled or truncated analogs to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
